(Vinylsulfonyl)cyclopropane
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8O2S |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
ethenylsulfonylcyclopropane |
InChI |
InChI=1S/C5H8O2S/c1-2-8(6,7)5-3-4-5/h2,5H,1,3-4H2 |
InChI Key |
PAWCXWDOQHHSFW-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1CC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Vinylsulfonyl Cyclopropane and Its Derivatives
Direct Synthetic Routes to (Vinylsulfonyl)cyclopropane
These methods involve the formation of the vinylsulfonyl group on a molecule that already contains a cyclopropane (B1198618) ring. This approach is advantageous when substituted cyclopropane precursors are readily available.
Synthesis from Pre-functionalized Cyclopropanes
The functionalization of pre-existing cyclopropane rings is a direct and effective strategy. A common method involves the use of cyclopropyl (B3062369) organometallic reagents. For instance, cyclopropyl Grignard reagents, such as cyclopropylmagnesium bromide, can react with vinylsulfonyl chlorides in the presence of a suitable catalyst. Palladium-catalyzed cross-coupling reactions are also employed, where a cyclopropylzinc reagent or a cyclopropylboronic acid is coupled with a vinylsulfonyl halide. organic-chemistry.org These reactions offer a modular approach to variously substituted (vinylsulfonyl)cyclopropanes.
Another approach leverages cyclopropyl sulfones as carbene equivalents. In this strategy, cyclopropyl sulfone anions react with styrenes in a formal C-H insertion process to yield vinylcyclopropane (B126155) derivatives. acs.org This method is notable for its use of readily available starting materials.
A summary of representative transformations is presented below:
| Cyclopropane Precursor | Reagent | Catalyst/Conditions | Product Type |
| Cyclopropylmagnesium Bromide | Vinylsulfonyl Chloride | Palladium Catalyst | This compound |
| Cyclopropylboronic Acid | Vinylsulfonyl Halide | Palladium Catalyst | This compound |
| Cyclopropyl Sulfone Anion | Styrene | NaNH₂, NaOt-Bu, 70 °C | Substituted Vinylcyclopropane |
Convergent Assembly Strategies
Convergent syntheses aim to construct the target molecule from separate, complex fragments, which are then joined in the final stages. nih.govsemanticscholar.org For this compound, this can involve the reaction of a cyclopropyl-containing nucleophile with a vinyl sulfone electrophile or vice versa.
One notable convergent strategy is the oxidation of cyclopropyl vinyl sulfides. The synthesis begins with the preparation of a cyclopropyl vinyl sulfide (B99878), often through the addition of a cyclopropyl thiol to an acetylenic sulfone precursor. The resulting sulfide is then selectively oxidized to the corresponding sulfone using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This sequence allows for the late-stage introduction of the sulfonyl group.
Cyclopropanation Strategies Utilizing Vinyl Sulfones as Substrates
This class of methods involves the formation of the cyclopropane ring by adding a one-carbon unit to the double bond of a vinyl sulfone. The electron-deficient nature of the alkene in vinyl sulfones makes it a suitable substrate for nucleophilic cyclopropanation reactions. tandfonline.comnih.gov
Carbene and Carbenoid Transfer Reactions to Vinyl Sulfones
Carbene or carbenoid addition to the double bond of vinyl sulfones is a powerful tool for constructing the this compound system. acsgcipr.org These reactive intermediates can be generated from various precursors, most commonly diazo compounds.
Diazo compounds, such as diazomethane (B1218177) or its derivatives, are widely used as carbene sources. ethz.chunivasf.edu.br In the presence of a suitable transition metal catalyst or under thermal/photochemical conditions, these compounds decompose to release a carbene, which then reacts with the vinyl sulfone. ucl.ac.uk The reaction of ethyl diazoacetate with vinyl sulfones, for example, can be catalyzed by transition metals to yield the corresponding cyclopropyl ester.
The choice of catalyst and reaction conditions can influence the stereoselectivity of the cyclopropanation. While simple heating or photolysis can be effective, they often lead to mixtures of stereoisomers.
To achieve higher efficiency and stereocontrol, transition metal catalysts are frequently employed. researchgate.netrsc.org Rhodium(II) and copper(I) complexes are particularly effective in catalyzing the decomposition of diazo compounds and mediating the subsequent carbene transfer. nih.govacs.orgresearchgate.net These catalysts form metal-carbene intermediates (carbenoids) that are more stable and selective than free carbenes.
Rhodium(II) carboxylates, such as rhodium(II) acetate, are highly efficient catalysts for the cyclopropanation of a wide range of alkenes, including electron-deficient ones like vinyl sulfones. researchgate.netpku.edu.cn The use of chiral rhodium catalysts can enable enantioselective cyclopropanations, providing access to optically active this compound derivatives. rsc.org
Copper-based catalysts, often in the form of copper(I) triflate or copper(I) acetylacetonate, are also widely used. rsc.orgrsc.org They offer a cost-effective alternative to rhodium catalysts and can provide excellent yields and selectivities in cyclopropanation reactions. nih.gov
The Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid, is another classic method for cyclopropanation. However, its application to electron-deficient alkenes like vinyl sulfones can be challenging and may result in low yields or intractable mixtures. tandfonline.com
A summary of metal-catalyzed cyclopropanation is provided below:
| Alkene Substrate | Carbene Source | Catalyst | Product Type |
| Phenyl Vinyl Sulfone | Ethyl Diazoacetate | Rhodium(II) Acetate | Ethyl 2-(phenylsulfonyl)cyclopropane-1-carboxylate |
| Divinyl Sulfone | Diazomethane | Copper(I) Triflate | 1,1'-(Cyclopropane-1,2-diylbis(sulfonyl))bis(ethene) |
Ylide-Mediated Cyclopropanations (e.g., Sulfur Ylides)
The reaction of sulfur ylides with electron-deficient alkenes, such as vinyl sulfones, is a cornerstone of cyclopropane synthesis, famously known as the Johnson-Corey-Chaykovsky reaction. organic-chemistry.org In this approach, a sulfur ylide acts as a nucleophile, adding to the β-carbon of the vinyl sulfone in a conjugate Michael-type addition. This generates a stabilized carbanion intermediate which then undergoes an intramolecular nucleophilic substitution, displacing the sulfide or sulfoxide (B87167) leaving group to form the cyclopropane ring. organic-chemistry.orgmdpi.com
Sulfoxonium ylides, like dimethyloxosulfonium methylide, are generally preferred for the cyclopropanation of α,β-unsaturated systems like vinyl sulfones because they are softer nucleophiles. mdpi.com This characteristic favors the initial 1,4-addition required for cyclopropanation over a 1,2-addition to a carbonyl group if one were present. mdpi.com In contrast, unstabilized sulfonium (B1226848) ylides are harder nucleophiles and are more commonly used for epoxidation of carbonyls. mdpi.com
The reaction can be highly diastereoselective. For instance, the cyclopropanation of electron-poor dienes with vinyl-stabilized sulfonium ylides has been shown to produce 2-vinyl-substituted vinylcyclopropanes with high regio- and stereocontrol, often yielding the trans-diastereomer with high selectivity. organic-chemistry.org A study by Robiette and Marchand-Brynaert demonstrated this methodology, achieving high yields and regioselectivity in the synthesis of various vinylcyclopropanes. organic-chemistry.org Furthermore, novel methods for monofluorocyclopropanation have been developed using fluoromethylsulfonium salts with vinyl sulfones, providing diastereoselective access to synthetically challenging monofluorinated cyclopropane scaffolds. acs.org
Table 1: Examples of Ylide-Mediated Cyclopropanation of Vinyl Sulfones and Related Activated Alkenes
| Ylide Source | Alkene Substrate | Product Type | Selectivity | Yield | Reference |
|---|---|---|---|---|---|
| Aryl- and vinyl-stabilized sulfonium ylides | Electron-poor dienes | 2-Aryl- and 2-vinyl-substituted vinylcyclopropanes | High trans-diastereoselectivity, Regioselectivity >95:5 | Up to 99% | organic-chemistry.org |
| Diarylfluoromethylsulfonium salts | Vinyl sulfones or vinyl sulfonamides | trans-Monofluorocyclopropanes | Diastereoselective | - | acs.org |
| Dimethyloxosulfonium methylide (Corey-Chaykovsky Reagent) | General α,β-unsaturated enones (analogous to vinyl sulfones) | Cyclopropanes | Favors 1,4-addition | General | organic-chemistry.org |
Donor-Acceptor Cyclopropane Formation via Vinyl Sulfones
Donor-acceptor (D-A) cyclopropanes are highly versatile synthetic intermediates characterized by vicinal electron-donating and electron-accepting substituents. This substitution pattern polarizes the distal C-C bond of the cyclopropane ring, facilitating heterolytic ring-opening to form a 1,3-dipolar intermediate. d-nb.info Vinyl sulfones are effective electron-withdrawing groups and can serve as the "acceptor" component in the formation of D-A cyclopropanes. d-nb.infoacs.org
The synthesis of these systems can be achieved from acyclic precursors. A general strategy involves using a 1-alkenyl sulfone that also contains a leaving group at the 4-position. Nucleophilic attack at the vinyl sulfone terminus generates a sulfone-stabilized anion, which then displaces the leaving group in an intramolecular fashion to forge the cyclopropane ring. acs.org This method provides a powerful route to polysubstituted, optically pure cyclopropanes without the need for metal catalysts, yielding products with donor (-OR) and acceptor (-SO₂Ar) groups on adjacent carbons. acs.org
The reactivity of D-A cyclopropanes where a vinyl group acts as the donor and a sulfone group as the acceptor has also been explored, particularly in ring-opening and cycloaddition reactions. d-nb.infosnnu.edu.cn While the synthesis often focuses on diester acceptors, the use of sulfones is well-established. d-nb.info
Other Cyclopropanation Approaches Involving Activated Alkenes
Beyond ylide chemistry, other methods are effective for the cyclopropanation of activated alkenes like vinyl sulfones. Transition-metal-catalyzed reactions involving carbene transfer are particularly prominent.
One key approach is the reaction of vinyl sulfones with diazo compounds, catalyzed by metals such as rhodium(II), copper(I), or cobalt(II). researchgate.net For example, Rh(II)-catalyzed asymmetric cyclopropanation of vinylsulfonamides (related nitrogen analogues of vinyl sulfones) with α-aryldiazoesters has been developed to produce α-aryl-β-aminocyclopropane carboxylic acid derivatives with high stereoselectivity. researchgate.net
More recently, electrochemical methods have emerged as a powerful tool. An efficient electrochemical protocol for the cyclopropanation of alkenes using a nickel catalyst has been reported. This method is compatible with Michael acceptors, including phenyl vinyl sulfones, which afford the corresponding cyclopropanation products in good to excellent yields. chemrxiv.org This process is proposed to proceed via the in-situ generation of a nucleophilic nickel carbene intermediate. chemrxiv.org
Table 2: Selected Modern Cyclopropanation Methods for Vinyl Sulfones
| Method | Catalyst / Reagent | Substrate | Key Features | Yield | Reference |
|---|---|---|---|---|---|
| Electrochemical Cyclopropanation | Ni(dme)Br₂ / iPr-PyBOX | Phenyl vinyl sulfones | Uses dichloromethane (B109758) as methylene (B1212753) source; high functional group tolerance. | Good to excellent | chemrxiv.org |
| Rhodium-Catalyzed Cyclopropanation | Rh(II) complexes | Vinylsulfonamides and α-aryldiazoesters | Highly stereoselective access to functionalized aminocyclopropanes. | Good | researchgate.net |
| Cobalt-Catalyzed Cyclopropanation | Chiral [Co]-based systems | Various olefins and diazosulfones | Forms cyclopropyl sulfones with high diastereo- and enantioselectivities. | High | acs.org |
Vinyl Sulfone Functionalization of Existing Cyclopropane Scaffolds
An alternative synthetic paradigm involves the formation of the vinyl sulfone moiety on a pre-existing cyclopropane ring. This approach is valuable when the cyclopropane core is more readily accessible than the corresponding vinyl sulfone precursor.
Directly installing a sulfonyl group onto a cyclopropane ring can be accomplished through various methods, often involving radical or organometallic intermediates. For instance, copper-catalyzed ring-opening and sulfonylation of tertiary cyclopropanols with sodium sulfinates can produce γ-keto sulfones. beilstein-journals.orgnih.gov While this involves ring-opening, related strategies can be envisioned for ring-preserved sulfonylation.
Visible-light photoredox catalysis has enabled the sulfonylation of methylenecyclopropanes (MCPs) with sulfonyl chlorides. rsc.org These reactions typically proceed via a sulfonyl radical-promoted ring-opening of the MCP, followed by subsequent cyclization. However, under certain conditions, it is possible to achieve transformations that preserve the cyclopropane ring, offering a pathway to cyclopropyl-containing sulfones. rsc.orgiiserkol.ac.in
Olefin metathesis is a powerful C-C bond-forming reaction that can be used to introduce a vinyl group onto a cyclopropane scaffold that already bears a suitable alkene handle. Cross-metathesis between a cyclopropyl-alkene and a sulfonyl-containing olefin, such as divinyl sulfone or a related derivative, could theoretically construct the target this compound.
While direct examples of this specific transformation are not extensively documented, the principle is well-established. The alkene moiety in vinylcyclopropane products has been shown to be amenable to further functionalization via olefin metathesis. nih.gov For example, the enantioselective synthesis of a complex cyclopropane derivative of the natural product Spliceostatin A successfully employed a cross-metathesis reaction as a key step to build part of the molecular framework. nih.gov This demonstrates the viability of using metathesis on cyclopropane-containing substrates to introduce complex vinyl fragments.
Stereoselective and Enantioselective Synthesis of this compound Derivatives
Controlling the absolute and relative stereochemistry during the synthesis of this compound derivatives is critical for their application in areas like medicinal chemistry and natural product synthesis. Many of the methods described previously can be rendered stereoselective.
Asymmetric cyclopropanation of olefins with diazo compounds is a leading strategy. researchgate.net The use of chiral catalysts based on rhodium, ruthenium, copper, or cobalt allows for high levels of enantioselectivity. For instance, chiral Ru(II)-Pheox complexes have been used for the highly stereoselective cyclopropanation of various olefins with diazosulfones, affording chiral cyclopropyl sulfones in high yields with excellent trans-selectivity and enantioselectivity. acs.org Similarly, Rh(II) catalysis with appropriate chiral ligands enables the enantioselective synthesis of cyclopropanes from vinylsulfonamides and diazoesters. researchgate.net
Biocatalysis offers a promising alternative to chemocatalysis. Engineered myoglobin-based catalysts have been developed for the highly stereoselective synthesis of fluorinated cyclopropanes, a transformation that is challenging with traditional chemical methods. nih.gov This biocatalytic approach could potentially be extended to the synthesis of other complex cyclopropanes.
Michael-initiated ring closure (MIRC) reactions also provide a platform for stereocontrol. The conjugate addition of a nucleophile to an activated alkene like a vinyl selenone (an analogue of a vinyl sulfone), followed by intramolecular cyclization, can be catalyzed by chiral organocatalysts to generate cyclopropanes with good yield and high diastereoselectivity. researchgate.net
Table 3: Overview of Stereoselective Synthetic Approaches
| Method | Catalyst/System | Substrate Type | Stereocontrol | Reference |
|---|---|---|---|---|
| Metal-Catalyzed Cyclopropanation | Chiral Rh(II) or Ru(II) complexes | Vinylsulfonamides/Olefins + Diazo compounds | High diastereo- and enantioselectivity | acs.orgresearchgate.net |
| Ylide-Mediated Cyclopropanation | Chiral sulfur ylides | Michael acceptors | Can provide high enantiomeric excess (ee), though dependent on substrate and ylide stability | researchgate.net |
| Michael-Initiated Ring Closure (MIRC) | Chiral bifunctional organocatalysts | Vinyl selenones + Dinucleophiles | High diastereoselectivity, moderate enantioselectivity | researchgate.net |
| Biocatalysis | Engineered Myoglobin | gem-Difluoro alkenes + Diazoacetonitrile | Excellent diastereo- and enantiocontrol (up to 99:1 dr, 99% ee) | nih.gov |
| Addition/Elimination | (R)-PhSO(NTs)CH₂Cl | α,β-Unsaturated Weinreb amides | Stereoselective synthesis of optically enriched (sulfonimidoyl)cyclopropanes | cas.cn |
Diastereoselective Control in Cyclopropanation Reactions
Diastereoselective cyclopropanation aims to control the relative stereochemistry of substituents on the cyclopropane ring. Key strategies include Michael-initiated ring closure (MIRC) and transition-metal-catalyzed reactions, often achieving high levels of diastereoselectivity.
A notable non-metal-based approach utilizes acyclic vinyl sulfone-modified carbohydrates as chiral precursors. In this strategy, a pentosyl or hexosyl vinyl sulfone containing a suitably positioned leaving group reacts with various nucleophiles. The inherent chirality of the carbohydrate backbone directs the intramolecular cyclization, leading to polysubstituted cyclopropanes with high diastereoselectivity. The steric interactions between the bulky sulfonyl group and other substituents on the carbohydrate chain are believed to determine the stereochemical outcome of the ring formation.
The reaction of 1-phenylsulfonyl-1-phenylthioalkenes with lithiated phenyl phenylthiomethyl sulfone is another effective method, producing 1-phenylsulfonyl-1,2-bis(phenylthio)cyclopropanes as single diastereoisomers in good yields. researchgate.net The relative stereochemistry of these products has been confirmed through X-ray crystal-structure determination. researchgate.net
Palladium catalysis has also been leveraged for the diastereoselective cyclopropanation of unactivated alkenes. researchgate.net By employing sulfur ylides in a Pd(II)/Pd(IV) catalytic cycle, this method can selectively deliver anti-cyclopropanes from allylamines bearing a removable auxiliary, or syn-cyclopropanes from alkenyl acid derivatives. researchgate.net The choice of directing group on the substrate is crucial for controlling the diastereoselectivity. researchgate.net Similarly, the cyclopropanation of electron-poor dienes with aryl- and vinyl-stabilized sulfonium ylides can afford vinylcyclopropanes with high regio- and trans-diastereoselectivity. wiley-vch.de
| Precursor Type | Reagent/Catalyst | Key Feature | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Vinyl sulfone-modified carbohydrate | Intramolecular (Nucleophile-initiated) | Substrate control using chiral carbohydrate backbone | High (Specific ratios depend on substrate) | nih.gov |
| 1-Phenylsulfonyl-1-phenylthioalkene | Lithiated phenyl phenylthiomethyl sulfone | Michael-initiated ring closure | Single diastereoisomer | researchgate.net |
| Alkenyl amines / Alkenyl acids | Sulfur ylide / Palladium(II) catalyst | Directing group-controlled selectivity | High (anti or syn depending on auxiliary) | researchgate.net |
| Electron-poor dienes | Aryl- or vinyl-stabilized sulfonium ylide | Corey-Chaykovsky reaction | High trans-selectivity | wiley-vch.de |
Enantioselective Catalytic Methods
Enantioselective catalysis offers a direct route to chiral this compound derivatives by creating a chiral environment around the reacting species. This is typically achieved using a combination of a transition metal and a chiral ligand. Rhodium, copper, and cobalt complexes have proven particularly effective.
Chiral-at-metal rhodium(III) complexes have been successfully used in the asymmetric cyclopropanation of α,β-unsaturated 2-acyl imidazoles with sulfoxonium ylides. researchgate.netorganic-chemistry.org These reactions produce optically pure 1,2,3-trisubstituted cyclopropanes in high yields, with excellent diastereomeric ratios (dr >20:1) and enantiomeric excesses (ee up to 99%). researchgate.netorganic-chemistry.org The high levels of stereocontrol are attributed to the well-defined chiral environment created exclusively by the octahedral metal center. researchgate.net
Copper(I) complexes paired with chiral bisoxazoline (BOX) ligands are also powerful catalysts for cyclopropanation. The catalytic asymmetric cyclopropanation of α,β-unsaturated amides with stabilized sulfur ylides, a previously challenging transformation, can be achieved with a chiral Cu(I)/BOX system. researchgate.net This method provides access to 1,2,3-trisubstituted cyclopropanes with high enantio- and diastereoselectivity. researchgate.net Tandem copper-catalyzed conjugate addition of a Grignard reagent to a 4-chloro-α,β-unsaturated ester, followed by intramolecular enolate trapping, yields trans-1-alkyl-2-substituted cyclopropanes with ee values up to 98%. nih.gov
Furthermore, cobalt(II) complexes of D2-symmetric chiral amidoporphyrins have emerged as effective catalysts for asymmetric radical cyclopropanation. nih.gov This metalloradical catalysis approach can activate various diazo compounds for the cyclopropanation of a broad range of alkenes, affording chiral cyclopropanes in high yields with excellent diastereoselectivity and enantioselectivity. nih.gov
| Catalyst System | Substrates | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|
| Chiral-at-metal Rh(III) Complex | Sulfoxonium ylides & α,β-unsaturated 2-acyl imidazoles | Optically pure 1,2,3-trisubstituted cyclopropanes | dr >20:1, up to 99% ee | researchgate.netorganic-chemistry.org |
| Cu(I) / Chiral Bisoxazoline (BOX) | Stabilized sulfur ylides & α,β-unsaturated amides | Enantioenriched 1,2,3-trisubstituted cyclopropanes | High dr and ee | researchgate.net |
| Cu(I)-TolBINAP / Grignard Reagent | 4-chloro-α,β-unsaturated esters | trans-1-alkyl-2-substituted cyclopropanes | up to 98% ee | nih.gov |
| Co(II) / Chiral Porphyrin | Alkenes & Diazo compounds | Chiral heteroaryl cyclopropanes | Excellent dr and ee | nih.gov |
Chiral Auxiliary-Mediated Syntheses
In chiral auxiliary-mediated syntheses, a chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical course of the cyclopropanation. After the reaction, the auxiliary can be cleaved to yield the enantioenriched product. This strategy leverages substrate control to achieve high diastereoselectivity.
A powerful application of this concept is the use of chiral auxiliaries derived from natural products, such as sugars or camphor. For instance, α,β-unsaturated amides derived from camphorpyrazolidinone or camphorsultam can be reacted with sulfur ylides. chemrxiv.org The bulky chiral auxiliary shields one face of the double bond, directing the incoming ylide to the opposite face and thereby controlling the formation of new stereocenters on the cyclopropane ring. However, the efficiency can sometimes be affected by electrostatic repulsion between functionalities on the auxiliary (like a sulfone) and the incoming nucleophilic ylide. chemrxiv.org
Another well-established approach involves a three-step sequence: a stereoselective aldol (B89426) reaction, a substrate-directed cyclopropanation, and a retro-aldol reaction. bath.ac.ukrsc.org In this sequence, an achiral N-acyl oxazolidinone is first subjected to a boron-mediated aldol reaction to create a β-hydroxyl stereocenter with high diastereomeric excess. This hydroxyl group then directs a subsequent diastereoselective cyclopropanation (e.g., a Simmons-Smith reaction). Finally, a retro-aldol reaction cleaves the chiral auxiliary, releasing an enantiopure cyclopropane carboxaldehyde. bath.ac.ukrsc.org
The Michael-initiated ring closure (MIRC) reaction is broadly applicable for this strategy, where chiral auxiliaries are attached to the Michael acceptor. rsc.org Auxiliaries such as oxazolidinones and pyroglutamic acid derivatives have been successfully used in reactions with sulfur ylides to produce chiral cyclopropanes with high diastereoselectivity. chemrxiv.orgrsc.org
Reactivity and Mechanistic Investigations of Vinylsulfonyl Cyclopropane
Reactions Involving the Vinylsulfonyl Moiety
The primary reactivity of (vinylsulfonyl)cyclopropane is centered on the vinylsulfonyl group, which readily undergoes conjugate additions and cycloadditions.
Conjugate (Michael) Addition Reactions.nih.govnih.govacs.orgresearchgate.netrsc.orgrsc.org
The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds and their analogues, such as vinyl sulfones. masterorganicchemistry.comlibretexts.org In this reaction, a nucleophile adds to the β-carbon of the activated alkene. masterorganicchemistry.com this compound serves as an excellent Michael acceptor due to the strong electron-withdrawing capacity of the cyclopropylsulfonyl group. nih.gov
A variety of carbon-based nucleophiles, including organometallic reagents and enolates, can be added to this compound. For instance, the reaction of sulfur ylides with enones, which are structurally similar to vinyl sulfones, results in a 1,4-addition followed by ring closure to form a cyclopropane (B1198618). organic-chemistry.org Copper-catalyzed additions of carbon nucleophiles to vinylidene cyclopropanes have also been reported, yielding homopropargylic boronates or skipped diynes depending on the nucleophile used. rsc.org Furthermore, domino reactions involving the conjugate addition of carbon nucleophiles like malonates and diketones to sulfonyl-activated systems have been developed to synthesize highly functionalized amides. acs.org
Table 1: Examples of Michael Addition with Carbon-Based Nucleophiles
| Nucleophile | Product Type | Reference |
| Sulfur Ylides | Cyclopropanes | organic-chemistry.org |
| 1,1-bisborylmethane (Cu-catalyzed) | Homopropargylic boronates | rsc.org |
| Diethyl 2-benzylmalonate | α,β-Difunctionalized amides | acs.org |
| Bis(phenylsulfonyl)methane | α,β-Difunctionalized amides | acs.org |
This compound and related vinyl sulfones readily react with heteroatom nucleophiles. Amines, alkoxides, and thiolates add to the activated double bond to form the corresponding β-amino, β-alkoxy, and β-thioether sulfones. researchgate.netmasterorganicchemistry.com For example, the addition of amines and alkoxides to 1-phenylseleno-2-(p-toluenesulfonyl)ethyne, a related Michael acceptor, has been studied, showing that these nucleophiles can add in either a Michael or anti-Michael fashion depending on the substrate and conditions. researchgate.net The development of domino reactions has also enabled the use of a wide range of heteroatom-based nucleophiles for the synthesis of functionalized amides. acs.org
The development of asymmetric versions of the Michael addition to vinyl sulfones has been a significant area of research, allowing for the stereocontrolled synthesis of chiral molecules. scispace.comrsc.org Organocatalysis has emerged as a powerful tool for this purpose. For instance, cinchona alkaloid-derived primary amines have been successfully used as catalysts for the highly enantioselective Michael addition of ketones to vinyl sulfones. rsc.org This methodology has been extended to the asymmetric addition of α-aryl cyclopentanones to nitroolefins, creating adjacent quaternary and tertiary stereocenters with high diastereo- and enantioselectivity. rsc.org Furthermore, chiral primary amine catalysts have been shown to promote the direct, γ-site-selective vinylogous Michael addition of cyclic enones to nitroalkenes. nih.gov
Table 2: Organocatalyzed Asymmetric Michael Additions
| Catalyst Type | Nucleophile | Electrophile | Outcome | Reference |
| Cinchona alkaloid-derived primary amine | Ketones | Vinylsulfone | High enantioselectivity | rsc.org |
| Chiral primary amine | α-Aryl cyclopentanones | Nitroolefins | Excellent diastereo-/enantioselectivity | rsc.org |
| Chiral primary amine (bifunctional) | β-Substituted cyclohexenone | Nitroalkenes | High diastereo- and enantioselectivity | nih.gov |
Cycloaddition Reactions (Dienophile Behavior).nih.govnih.govresearchgate.netnih.govchim.itresearchgate.net
The electron-deficient double bond of this compound allows it to act as a 2π component (a dienophile or dipolarophile) in cycloaddition reactions. nih.gov
This compound and other vinyl sulfones participate in [3+2] cycloaddition reactions with 1,3-dipoles. For example, vinyl sulfonyl fluorides react with azomethine ylides to form pyrrolidine-3-sulfonyl fluorides. researchgate.net These reactions provide a direct route to highly functionalized five-membered heterocyclic rings. Similarly, the reaction of vinyl sulfones with diazo compounds leads to the formation of pyrazolines. researchgate.net The scope of these reactions is broad, and they have been applied to the synthesis of various heterocyclic systems, including isoxazolidines from the reaction of activated cyclopropanes with nitrosoarenes. nih.gov Palladium-catalyzed enantioselective [3+2] cycloadditions between vinylcyclopropanes and various partners have also been developed, highlighting the versatility of this approach. researchgate.net
Table 3: Examples of [3+2] Dipolar Cycloaddition Reactions
| 1,3-Dipole | Product | Catalyst/Conditions | Reference |
| Azomethine Ylide | Pyrrolidine-3-sulfonyl fluoride | In situ generation | researchgate.net |
| Diphenyldiazomethane | 5,5-diphenyl-3-(arylsulfonyl)-Δ²-pyrazoline | Ethyl ether, 20°C | researchgate.net |
| Nitrosoarenes | Isoxazolidine | MgBr₂ | nih.gov |
Diels-Alder Reactions and Related [4+2] Cycloadditions
The vinylsulfonyl group is a well-established activating group for dienophiles in Diels-Alder reactions. wikipedia.orgwikipedia.orgorganic-chemistry.org The electron-withdrawing sulfonyl moiety lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the [4+2] cycloaddition with electron-rich dienes in a normal-electron-demand Diels-Alder reaction. organic-chemistry.org Consequently, this compound is expected to act as a competent dienophile.
In a typical reaction, this compound would react with a conjugated diene, such as 1,3-butadiene (B125203) or cyclopentadiene, to form a cyclohexene (B86901) derivative bearing a cyclopropylsulfonyl substituent. The reaction proceeds via a concerted pericyclic transition state, leading to the formation of two new sigma bonds. wikipedia.org
While specific studies focusing exclusively on this compound as a dienophile are not extensively detailed in the literature, the reactivity of closely related vinyl sulfones is well-documented and serves as a strong predictor of its behavior. wikipedia.org For instance, related cycloadditions involving vinyl sulfones and cyclopropanes highlight the utility of these synthons. In one study, vinyl phenyl sulfone participated in a photoactivated formal [3+2] cycloaddition with N-aryl cyclopropylamines, demonstrating the reactivity of the vinyl sulfone unit as an acceptor. chemrxiv.org In another relevant example, vinylcyclopropanes bearing electron-withdrawing groups have been shown to participate as the three-carbon component in [3+2] cycloadditions with acetylenic sulfones, underscoring the diverse cycloaddition reactivity of these structures. scispace.comresearchgate.net
Table 1: Expected Diels-Alder Reactivity of this compound
| Diene | Dienophile | Expected Product | Conditions |
|---|---|---|---|
| 1,3-Butadiene | This compound | 4-(Cyclopropylsulfonyl)cyclohex-1-ene | Thermal or Lewis Acid Catalysis |
| Cyclopentadiene | This compound | 5-(Cyclopropylsulfonyl)bicyclo[2.2.1]hept-2-ene | Thermal or Lewis Acid Catalysis |
Reductive Transformations
Reductive transformations of this compound can selectively target either the vinyl double bond or the sulfonyl group, typically leaving the cyclopropane ring intact under controlled conditions.
The reduction of the carbon-carbon double bond is a common transformation for vinyl sulfones. Catalytic hydrogenation is a standard method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with a hydrogen source. chemistrytalk.org This process results in the syn-addition of two hydrogen atoms across the double bond to yield the corresponding saturated sulfone, (ethylsulfonyl)cyclopropane.
A more sophisticated approach involves asymmetric conjugate reduction, which can produce chiral sulfones. For example, copper-catalyzed hydrosilylation of β,β-disubstituted vinyl phenyl sulfones using phenylsilane (B129415) (PhSiH₃) in the presence of chiral bisphosphine monoxide ligands has been shown to afford saturated sulfones with high enantioselectivity. thieme-connect.com This method is applicable to a range of vinyl sulfones and represents a powerful tool for accessing enantioenriched products. thieme-connect.com
More drastic reductive conditions can lead to the cleavage of the carbon-sulfur bond, a process known as reductive desulfonylation. wikipedia.org This transformation removes the entire sulfonyl group and replaces it with hydrogen. Common reagents for this purpose include active metals like sodium amalgam (Na/Hg) or samarium(II) iodide (SmI₂). wikipedia.orgrsc.org The mechanism is believed to involve single electron transfer to the sulfone, followed by fragmentation of the resulting radical anion into a sulfinate anion and a carbon-centered radical, which is then reduced and protonated. wikipedia.org
Table 2: Summary of Reductive Transformations
| Reaction Type | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| Conjugate Reduction | H₂, Pd/C, Ethanol, rt | (Ethylsulfonyl)cyclopropane | chemistrytalk.org |
| Asymmetric Hydrosilylation | CuF₂·H₂O, Chiral Ligand, PhSiH₃, Benzene, rt | Chiral (Ethylsulfonyl)cyclopropane | thieme-connect.com |
Reactions Involving the Cyclopropane Ring System
The inherent ring strain of the cyclopropane ring (approximately 115 kJ/mol) makes it susceptible to ring-opening reactions. rsc.org In this compound, the electron-withdrawing sulfonyl group activates the ring, making C-C bond cleavage more facile under various conditions. scispace.comrsc.org
Ring-Opening Reactions
The vinylcyclopropane (B126155) moiety is sensitive to radical-initiated ring-opening. The process typically begins with the addition of a radical species to the vinyl group's β-carbon. This generates a cyclopropylmethyl radical, which undergoes extremely rapid ring-opening to form a more stable homoallylic radical. This ring-opening is often irreversible and serves as a "radical clock" due to its high rate constant.
For this compound, the addition of a radical (R•) to the terminal carbon of the vinyl group would produce an α-sulfonyl, β-cyclopropylmethyl radical intermediate. This intermediate readily cleaves the cyclopropane ring to generate a stabilized α-sulfonyl homoallylic radical. This species can then be trapped or participate in subsequent cyclization reactions. Studies on related vinylcyclopropanes have shown that aryl sulfur radicals, generated simply by air oxidation of thiophenols, can reliably initiate this 1,5-ring-opening addition cascade. rsc.org Computational and experimental studies on cyclopropyl (B3062369) vinyl sulfones confirm that the cyclopropane ring readily undergoes radical-initiated opening. chemrxiv.org
The sulfonyl group strongly activates the cyclopropane ring toward nucleophilic attack. This compound can be classified as an acceptor-activated cyclopropane, where the sulfonyl group polarizes the adjacent C-C bonds of the ring, rendering them electrophilic. rsc.orgsnnu.edu.cn
Nucleophiles can attack either of the methylene (B1212753) carbons of the cyclopropane ring in an Sₙ2-type fashion. This attack, followed by cleavage of the distal C-C bond, relieves the ring strain. The reaction typically proceeds through a formal conjugate addition mechanism, where the vinylcyclopropane unit acts as a five-carbon synthon. For instance, treatment with a soft nucleophile like a malonate ester anion would result in a ring-opened product where the nucleophile has added to one of the former cyclopropyl carbons. The reaction of activated cyclopropanes with nucleophiles like acetic acid has been documented to proceed smoothly, yielding ring-opened adducts in good yield. wikipedia.org
Table 3: Predicted Products of Nucleophilic Ring Opening
| Nucleophile (Nu⁻) | Reagent Example | Predicted Product Structure |
|---|---|---|
| Malonate | Diethyl malonate / NaOEt | Diethyl 2-(3-(cyclopropylsulfonyl)propyl)malonate (after reduction of vinyl) or more complex adducts |
| Thiolate | Thiophenol / Et₃N | 1-(Cyclopropylsulfonyl)-4-(phenylthio)but-1-ene |
| Cyanide | KCN | 4-(Cyclopropylsulfonyl)pent-4-enenitrile |
Transition metal catalysis provides a powerful and versatile method for the ring-opening of vinylcyclopropanes (VCPs). wikipedia.orgnih.gov VCPs bearing an electron-withdrawing group, such as this compound, are considered "activated" and are particularly good substrates for these reactions. wikipedia.orgscispace.com Catalysts based on palladium, rhodium, nickel, and other metals are commonly employed. thieme-connect.comnih.gov
The general mechanism involves the oxidative addition of a low-valent metal catalyst (e.g., Pd(0) or Rh(I)) across one of the proximal C-C bonds of the cyclopropane ring. This step is facilitated by initial coordination of the metal to the vinyl group. The oxidative addition forms a metallacyclobutane intermediate, which rapidly rearranges via β-carbon elimination to a zwitterionic π-allylmetal complex. wikipedia.org This reactive intermediate is the cornerstone of VCP chemistry, serving as a versatile precursor for various subsequent transformations, including cycloadditions. For example, in a formal [3+2] cycloaddition, the π-allylmetal complex can be trapped by an alkene or alkyne, leading to the formation of a five-membered ring. nih.gov
Table 4: Catalysts and Transformations in VCP Ring Opening
| Metal Catalyst | Typical Transformation | Intermediate | Reference |
|---|---|---|---|
| Pd(0) complexes | [3+2], [4+3] Cycloadditions | π-Allylpalladium complex | wikipedia.org |
| Rh(I) complexes | [3+2], [5+2] Cycloadditions | π-Allylrhodium complex | nih.gov |
Rearrangement Reactions
Rearrangement reactions represent a significant class of transformations for vinylcyclopropanes, driven by the release of ring strain. nih.gov The presence of the sulfonyl group in this compound introduces unique electronic features that influence the course and mechanism of these rearrangements.
The vinylcyclopropane-cyclopentene rearrangement is a thermally or photochemically induced isomerization that converts a vinyl-substituted cyclopropane into a cyclopentene (B43876) ring. wikipedia.orgorganicreactions.org This ring expansion reaction has proven to be a valuable tool in organic synthesis for the construction of five-membered rings. wikipedia.orgnih.gov The mechanism of this rearrangement is complex and can proceed through either a diradical-mediated two-step process or a concerted, orbital-symmetry-controlled pericyclic pathway, highly dependent on the specific substrate. wikipedia.org
While the parent vinylcyclopropane requires high temperatures for this rearrangement, the introduction of substituents can significantly alter the reaction conditions. strath.ac.uk For instance, the presence of a dithiane group or a methoxy (B1213986) group has been shown to lower the required reaction temperature. wikipedia.org Similarly, siloxyvinylcyclopropanes and sulfinylvinylcyclopropanes can also undergo this rearrangement, albeit often still requiring high temperatures. wikipedia.org Transition metal catalysis has emerged as a powerful method to facilitate this rearrangement under milder conditions, even at room temperature in some cases. strath.ac.ukresearchgate.net
The stereochemistry of the starting vinylcyclopropane plays a crucial role in the outcome of the rearrangement. Studies on difluorinated vinylcyclopropanes have shown that while cis/trans stereoisomerization of the cyclopropane is facile at elevated temperatures, the E/Z geometry of the alkene remains fixed. strath.ac.uk In this specific case, only the trans-E isomer underwent the desired vinylcyclopropane-cyclopentene rearrangement, while the cis isomers led to a nih.govnih.gov-rearrangement product. strath.ac.uk
The following table summarizes key aspects of the vinylcyclopropane-cyclopentene rearrangement.
| Feature | Description | Source |
| Transformation | Conversion of a vinyl-substituted cyclopropane to a cyclopentene. | wikipedia.org |
| Driving Force | Release of ring strain. | nih.gov |
| Mechanisms | Diradical two-step or concerted pericyclic pathway. | wikipedia.org |
| Influence of Substituents | Electron-donating or sulfur-containing groups can lower reaction temperatures. | wikipedia.org |
| Catalysis | Transition metals can mediate the rearrangement at lower temperatures. | strath.ac.ukresearchgate.net |
| Stereochemistry | The stereochemistry of the vinylcyclopropane can dictate the reaction pathway and product distribution. | strath.ac.uk |
The Cloke-Wilson rearrangement involves the conversion of cyclopropanes bearing a carbonyl, thiocarbonyl, or imino group into five-membered heterocycles like dihydrofurans, dihydrothiophenes, or dihydropyrroles, respectively. nih.govorganicreactions.org This transformation is driven by the release of ring strain and leads to the formation of more stable heterocyclic systems. organicreactions.org Although traditionally requiring harsh thermal conditions, recent advancements have enabled this rearrangement to be carried out under milder conditions using Brønsted acids, Lewis acids, Lewis bases, or organometallic complexes as catalysts. organicreactions.orgnih.gov
The presence of an electron-withdrawing group, such as a sulfonyl group, on the cyclopropane ring can influence the facility of the Cloke-Wilson rearrangement. While the classic rearrangement involves cyclopropyl aldehydes or ketones, the principles can be extended to other activated cyclopropanes. nih.govnih.gov The reaction generally proceeds with high regioselectivity. researchgate.net
The following table outlines key features of the Cloke-Wilson rearrangement.
| Feature | Description | Source |
| Transformation | Conversion of an activated cyclopropane to a five-membered heterocycle. | nih.govorganicreactions.org |
| Activating Groups | Carbonyl, thiocarbonyl, imino groups. | organicreactions.org |
| Driving Force | Release of ring strain. | organicreactions.org |
| Products | Dihydrofurans, dihydrothiophenes, dihydropyrroles. | organicreactions.org |
| Catalysis | Can be promoted by acids, bases, or organometallic complexes. | organicreactions.orgnih.gov |
C-C Bond Activation and Cleavage
The high ring strain of cyclopropanes (approximately 29.0 kcal/mol) makes them susceptible to C-C bond activation by transition metals. wikipedia.org This process typically involves the oxidative addition of a transition metal into a C-C bond of the cyclopropane, forming a metallacyclobutane intermediate. wikipedia.org The presence of activating groups, such as a vinylsulfonyl moiety, can facilitate this ring-opening reaction. nih.gov These "donor-acceptor" cyclopropanes, where the vinyl group acts as a donor and the sulfonyl group as an acceptor, are readily activated by transition metal catalysts to form zwitterionic π-allylmetal species. nih.gov
This C-C bond cleavage is a key step in various synthetic transformations, including cycloaddition reactions. nih.gov For example, palladium(0) catalysts can effectively cleave the C-C bond of vinylcyclopropanes to generate zwitterionic π-allylpalladium intermediates, which can then react with a variety of nucleophiles or electrophiles. nih.gov This strategy has been employed in the synthesis of various carbo- and heterocyclic scaffolds. nih.gov
Recent developments have also explored photoredox catalysis for the C-C bond cleavage of arylcyclopropanes, leading to the formation of C(sp³)–heteroatom bonds. nih.gov Furthermore, electrochemical methods have been developed for the C-C bond cleavage and 1,3-difunctionalization of arylcyclopropanes under catalyst- and external-oxidant-free conditions. scispace.com
The table below summarizes different methods for C-C bond activation in cyclopropanes.
| Activation Method | Description | Key Intermediates | Source |
| Transition Metal Catalysis | Oxidative addition of a metal into a C-C bond. | Metallacyclobutane, π-allylmetal complexes | wikipedia.orgnih.gov |
| Photoredox Catalysis | Single electron oxidation of an associated aryl group. | Radical cation | nih.gov |
| Electrochemical Activation | Anodic oxidation of the cyclopropane. | Radical cation, benzyl (B1604629) carbonium | scispace.com |
Interplay of Vinylsulfonyl and Cyclopropane Reactivity
The combination of the vinylsulfonyl group and the cyclopropane ring within the same molecule gives rise to a rich and complex reactivity profile. The electron-withdrawing nature of the sulfonyl group and the inherent strain of the three-membered ring work in concert to enable a variety of transformations, often with high degrees of selectivity.
Cascade and Tandem Reactions
Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding step, all occurring in a single pot. wikipedia.orgrsc.org this compound is an excellent substrate for such reactions due to the multiple reactive sites it possesses.
For instance, rhodium-catalyzed cascade C-H activation and annulation of sulfoxonium ylides with vinyl cyclopropanes have been developed to synthesize functionalized cyclopropane-fused tetralones. nih.gov In this process, C-C bond formation and cyclopropanation occur in a sequential manner. nih.gov Organocatalytic asymmetric cascade Michael-alkylation reactions have also been utilized to prepare chiral cyclopropanes with high enantioselectivity. unl.pt These reactions highlight the ability of the vinylcyclopropane moiety to participate in multi-step transformations that rapidly build molecular complexity. rsc.org
The following table provides examples of cascade reactions involving vinylcyclopropanes.
| Reaction Type | Catalyst/Reagents | Product Type | Source |
| C-H Activation/Annulation | Rhodium catalyst, sulfoxonium ylides | Cyclopropane-fused tetralones | nih.gov |
| Michael-Alkylation | Chiral diphenylprolinol TMS ether, base | Chiral cyclopropanes | unl.pt |
Chemoselectivity and Regioselectivity Studies
Chemoselectivity, the preferential reaction of one functional group over another, and regioselectivity, the preferential formation of one constitutional isomer over another, are critical considerations in the reactions of this compound. slideshare.netdalalinstitute.com The electronic properties of the vinylsulfonyl group and the steric environment of the cyclopropane ring are key factors that govern these selectivities.
In electrophilic additions to the vinyl group, the regioselectivity is often dictated by the formation of the most stable carbocation intermediate, following Markovnikov's rule. dalalinstitute.com However, in reactions involving the cyclopropane ring, the site of nucleophilic attack or metal insertion is influenced by both electronic and steric factors. For example, in the ring-opening of donor-acceptor cyclopropanes, the nucleophile typically attacks the carbon atom bearing the donor group. nih.gov
Transition metal-catalyzed reactions of vinylcyclopropanes often exhibit high levels of selectivity that can be tuned by the choice of metal and ligands. For instance, in the hydroformylation of trisubstituted cyclopropenes, a rhodium catalyst with a specific ligand was shown to provide high chemo-, regio-, and enantioselectivity. nih.gov Similarly, copper-catalyzed enantioconvergent radical cross-coupling of cyclopropyl halides with terminal alkynes has been achieved with high chemoselectivity by carefully tuning the copper catalyst's redox state. sustech.edu.cn These examples demonstrate that by judicious choice of reaction conditions, it is possible to control the outcome of reactions involving the versatile this compound scaffold.
Computational and Theoretical Investigations of Vinylsulfonyl Cyclopropane
Mechanistic Elucidation of Key Transformations
Theoretical studies, particularly those employing Density Functional Theory (DFT), have been crucial in mapping out the potential energy surfaces of reactions involving vinylcyclopropanes. These studies help to distinguish between different possible mechanistic pathways, such as concerted versus stepwise cycloadditions.
The reactivity of vinylcyclopropanes often involves the cleavage of the strained cyclopropane (B1198618) ring. Computational analyses focus on locating and characterizing the transition states for these ring-opening steps, as well as for subsequent bond-forming events. For instance, in cycloaddition reactions, the ring-opening of the vinylcyclopropane (B126155) can be the rate-determining step. nih.gov
Table 1: Calculated Energy Barriers for Key Steps in a Vinylcyclopropane Reaction
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
| N₂ Elimination & Carbene Formation | DFT (B3LYP) | 32.7 |
| Styrene Nucleophilic Attack | DFT (B3LYP) | 8.8 |
| N-containing five-membered ring formation | DFT (B3LYP) | 28.0 |
| Ternary carbocyclic ring construction | DFT (B3LYP) | 41.0 |
This table presents representative data from a DFT study on a B(C₆F₅)₃-catalyzed cyclopropanation reaction of aryldiazodiacetate and styrene, illustrating the types of energy barriers calculated for different mechanistic steps. nih.gov
The ring-opening of a vinylcyclopropane can proceed through different types of intermediates. Depending on the substitution pattern and the reaction conditions, the cleavage of a C-C bond in the cyclopropane ring can lead to the formation of a 1,3-diradical or a zwitterionic species. The presence of the electron-withdrawing sulfonyl group in (vinylsulfonyl)cyclopropane is expected to strongly influence the nature of these intermediates.
Computational studies can characterize these transient species by analyzing their electronic structure, geometry, and spin state. While diradical intermediates have been proposed in some cycloaddition pathways, zwitterionic intermediates are often considered in reactions involving polar reactants. nih.govmdpi.com DFT calculations can help to determine the likelihood of a zwitterionic pathway by evaluating the stability of the proposed ionic intermediate. nih.gov In many [3+2] cycloaddition reactions, even with polar components, concerted mechanisms are often found to be energetically favored over stepwise pathways involving zwitterionic intermediates. nih.gov
Prediction and Rationalization of Reactivity and Selectivity
A major strength of computational chemistry is its ability to predict and explain the selectivity of chemical reactions. For a molecule like this compound, which can potentially react in various ways and form multiple stereoisomers, these predictions are particularly valuable.
In reactions that form new stereocenters, computational models can be used to predict which stereoisomer will be the major product. This is achieved by calculating the energies of the transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the kinetic product.
For example, in a catalyzed asymmetric cycloaddition, DFT can be used to model the interaction between the catalyst and the this compound substrate. These models can reveal the subtle non-covalent interactions that control the facial selectivity of the reaction, thus explaining the origin of enantioselectivity. nih.gov The diastereoselectivity of such reactions is often determined in a different step of the reaction, such as the final ring-closing, which can also be modeled computationally. nih.gov
Table 2: Predicted vs. Experimental Stereoselectivity in a Catalyzed Cycloaddition
| Substrate | Catalyst | Predicted Major Diastereomer | Experimental Major Diastereomer | Predicted Enantiomeric Excess (%) | Experimental Enantiomeric Excess (%) |
| Vinylcyclopropane Derivative | Peptide 1 | trans | trans | >90 | 85 |
| Vinylcyclopropane Derivative | Peptide 2 | trans | trans | <20 | 15 |
This table is a representative example based on findings for a peptide-catalyzed vinylcyclopropane cycloaddition, demonstrating the predictive power of computational models in determining stereochemical outcomes. nih.gov
This compound has multiple reactive sites: the vinyl group and the cyclopropane ring. Computational studies can predict which part of the molecule is more likely to react under specific conditions (chemoselectivity). Furthermore, when reacting with an unsymmetrical reagent, these studies can predict at which atom the new bond will form (regioselectivity). This is often done by analyzing the distribution of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps of the reactants.
Electronic Structure and Bonding Analysis
Understanding the electronic structure of this compound is key to understanding its reactivity. The cyclopropane ring possesses "bent" bonds, which have a higher p-character than typical C-C single bonds. This makes the cyclopropane ring susceptible to attack by both electrophiles and nucleophiles. The vinyl group is a π-system that can participate in a variety of pericyclic reactions.
The sulfonyl group (–SO₂–) is a strong electron-withdrawing group. This has a profound effect on the electronic properties of both the vinyl group and the cyclopropane ring. Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution within the molecule and to analyze the nature of the bonding. This analysis can reveal the extent of electronic communication between the sulfonyl group, the vinyl moiety, and the cyclopropane ring, providing a quantitative basis for rationalizing the molecule's reactivity.
Strain Energy Calculations in Cyclopropane Derivatives
Ring strain is a critical concept in understanding the thermodynamics and reactivity of cyclic molecules. It arises from the deviation of bond angles from their ideal values (angle strain) and the eclipsing of bonds (torsional strain). In cyclopropane, the C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon, leading to substantial angle strain.
Computational chemistry provides powerful tools to quantify the strain energy of molecules. A common method involves the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. The strain energy is then determined by the calculated enthalpy change of the reaction.
The total strain energy of a substituted cyclopropane can be considered as the sum of the inherent ring strain and the strain induced or relieved by the substituent. The table below illustrates hypothetical strain energy contributions in a substituted cyclopropane, based on general principles observed in computational studies of various cyclopropane derivatives.
| Strain Component | Typical Energy Contribution (kcal/mol) in Unsubstituted Cyclopropane | Expected Influence of a Vinylsulfonyl Group |
| Angle Strain | ~27-28 | Minor changes expected, primarily localized to the substituted carbon. |
| Torsional Strain | ~9-10 | Potential increase due to interactions between the substituent and ring hydrogens. |
| Substituent Effects | N/A | Electronic withdrawal may slightly alter C-C bond strengths and lengths, impacting overall strain. |
| Total Estimated Strain | ~27.5 | Likely to be similar to or slightly higher than unsubstituted cyclopropane. |
Molecular Orbital Theory Applications
Molecular orbital (MO) theory provides a more sophisticated model of bonding in cyclopropane than simple valence bond theory. The Walsh model is a widely accepted framework for describing the electronic structure of the cyclopropane ring. wikipedia.orgbluffton.edubluffton.edu This model proposes that the carbon atoms in the ring are sp²-hybridized. Two of the sp² orbitals on each carbon form bonds with the hydrogen atoms, while the third is directed towards the center of the ring. The remaining p-orbitals are oriented tangentially around the ring.
The combination of these atomic orbitals leads to a set of molecular orbitals for the cyclopropane ring. Of particular importance are the highest occupied molecular orbitals (HOMOs), which are a degenerate pair of orbitals (e' in D₃h symmetry) that possess π-like character on the "outside" of the ring. These HOMOs are responsible for many of the characteristic reactions of cyclopropanes, including their ability to interact with electrophiles and to stabilize adjacent carbocations through conjugation. bluffton.edu
The introduction of a vinylsulfonyl group, which is both a π-system (the vinyl group) and a strong σ- and π-electron-withdrawing group (the sulfonyl group), is expected to significantly perturb the molecular orbitals of the cyclopropane ring.
Key interactions would include:
Interaction with the Vinyl Group: The π-orbitals of the vinyl group can interact with the Walsh orbitals of the cyclopropane ring. This conjugation can lead to a delocalization of electron density and a change in the energy levels of the molecular orbitals.
Inductive and Mesomeric Effects of the Sulfonyl Group: The strongly electron-withdrawing sulfonyl group will lower the energy of the σ- and π-orbitals of the cyclopropane ring through inductive effects. Furthermore, potential hyperconjugative interactions between the cyclopropane's bonding orbitals and the antibonding orbitals of the sulfonyl group can occur.
Computational studies on cyclopropanes with π-acceptor substituents have shown that charge transfer can occur from the antisymmetric 3e' Walsh orbital of the cyclopropane ring to a low-lying acceptor orbital of the substituent. This interaction leads to a strengthening of the C2-C3 bond (the bond opposite the substituent) and a weakening of the adjacent C1-C2 and C1-C3 bonds. smu.edu
The following table provides a qualitative depiction of the expected changes to the frontier molecular orbitals of cyclopropane upon substitution with a vinylsulfonyl group.
| Molecular Orbital | Description in Unsubstituted Cyclopropane (Walsh Model) | Expected Perturbation by a Vinylsulfonyl Group |
| HOMO (e') | Degenerate pair of π-like orbitals on the exterior of the ring. | The degeneracy will be lifted. One orbital will interact with the vinyl π-system, leading to a stabilized bonding and a destabilized antibonding combination. The overall energy of these orbitals will be lowered due to the electron-withdrawing sulfonyl group. |
| LUMO | Antibonding orbitals. | The LUMO of the combined system is likely to be a low-lying π* orbital of the vinylsulfonyl moiety, making the compound a good acceptor in certain reactions. |
Note: This table is a qualitative representation based on established principles of molecular orbital theory and substituent effects. Detailed MO diagrams and energy levels for this compound would require specific quantum chemical calculations.
Applications of Vinylsulfonyl Cyclopropane in Advanced Organic Synthesis
Construction of Carbocyclic Ring Systems
The inherent reactivity of (vinylsulfonyl)cyclopropane has been harnessed for the synthesis of various carbocyclic frameworks. The interplay between the strained three-membered ring and the activated vinyl group allows for elegant and efficient construction of five-membered rings and more complex polycyclic structures.
This compound is a valuable precursor for the synthesis of substituted cyclopentanes and cyclopentenes through cycloaddition and rearrangement reactions. The vinylsulfonyl group acts as a strong electron-withdrawing group, activating the cyclopropane (B1198618) for reactions that might not be as facile with unactivated vinylcyclopropanes.
One of the prominent reactions of vinylcyclopropanes is the vinylcyclopropane-cyclopentene rearrangement, a thermal or Lewis acid-catalyzed process that converts a vinyl-substituted cyclopropane into a cyclopentene (B43876) ring. wikipedia.org For donor-acceptor cyclopropanes, where the vinyl group acts as a donor and is adjacent to an electron-withdrawing group on the cyclopropane ring, this rearrangement can be triggered under mild conditions using a Lewis acid. acs.org In the case of this compound, the vinylsulfonyl group functions as a potent acceptor, facilitating this transformation. The reaction proceeds through a formal nih.govnih.gov-sigmatropic rearrangement, leading to the formation of a five-membered ring. The reactivity of the donor-acceptor cyclopropane in this rearrangement is observed to increase with the electron-donating character of any group attached to the alkenyl moiety. acs.org
Substituted cyclopentanes can be accessed via [3+2] cycloaddition reactions where the vinylcyclopropane (B126155) acts as a three-carbon synthon. pku.edu.cn Transition-metal catalysis, particularly with rhodium complexes, has been shown to be effective in promoting the [3+2] cycloaddition of vinylcyclopropanes with various π-systems. pku.edu.cn While specific examples with this compound are not extensively documented, the presence of the activating sulfonyl group is anticipated to enhance its reactivity as a dipolarophile in such transformations. Furthermore, visible light-induced [3+2] cycloaddition reactions have been demonstrated with vinylcyclopropanes and acetylenic sulfones, indicating the compatibility of the sulfone functionality in such photochemical processes. nih.gov
| Reaction Type | Product | Key Features | Catalyst/Conditions |
| Vinylcyclopropane-Cyclopentene Rearrangement | Substituted Cyclopentenes | Ring expansion, mild conditions for donor-acceptor systems. acs.org | Lewis Acid (e.g., SnCl₄, Bi(OTf)₃) acs.org |
| [3+2] Cycloaddition | Substituted Cyclopentanes | Acts as a three-carbon synthon. pku.edu.cn | Transition Metal (e.g., Rh(I)) pku.edu.cn or Photocatalysis nih.gov |
The strategic incorporation of this compound into more complex substrates allows for intramolecular reactions that can generate intricate bridged and fused polycyclic frameworks. Intramolecular [3+2] and [5+2] cycloadditions are powerful methods for constructing bicyclic systems. pku.edu.cnwikipedia.org
In intramolecular [3+2] cycloadditions, a vinylcyclopropane tethered to an alkene or alkyne can undergo a rhodium-catalyzed reaction to form fused bicyclic systems, such as bicyclo[4.3.0]nonane skeletons. pku.edu.cn The vinylcyclopropane unit in these reactions serves as a three-carbon component. The substitution pattern on the tether and the cyclopropane can influence the diastereoselectivity of the cyclization. pku.edu.cn
For the construction of seven-membered rings within a fused system, the intramolecular [5+2] cycloaddition of vinylcyclopropanes is a well-established method. wikipedia.org In this reaction, the vinylcyclopropane acts as a five-carbon synthon. While this reaction is often catalyzed by transition metals like rhodium or ruthenium, thermal variants are also known, particularly with highly activated systems. wikipedia.org The presence of the electron-withdrawing vinylsulfonyl group in a tethered system could potentially facilitate such cycloadditions, leading to the formation of fused cycloheptane-containing polycycles.
The following table summarizes potential strategies for the synthesis of polycyclic frameworks using this compound derivatives.
| Cycloaddition Type | Resulting Framework | Tethered Reactant | Potential Catalyst |
| Intramolecular [3+2] | Fused Bicyclic (5/6 or 5/7 membered rings) | Alkene, Alkyne | Rh(I) complexes pku.edu.cn |
| Intramolecular [5+2] | Fused Bicyclic (7-membered ring formation) | Alkene, Alkyne, Allene | Rh(I), Ru(0) complexes wikipedia.org |
Synthesis of Heterocyclic Scaffolds
The electrophilic nature of the cyclopropane ring in this compound, enhanced by the electron-withdrawing sulfonyl group, makes it an excellent substrate for reactions with nucleophiles, leading to the formation of a variety of heterocyclic scaffolds. rsc.orgnih.gov These reactions often proceed via a ring-opening mechanism followed by intramolecular cyclization.
The synthesis of pyrrolidine (B122466) derivatives can be achieved through the reaction of donor-acceptor cyclopropanes with amines. The reaction likely proceeds through a nucleophilic attack of the amine on the cyclopropane ring, leading to a ring-opened intermediate that subsequently cyclizes to form the pyrrolidine ring. The vinylsulfonyl group in this compound would render the cyclopropane susceptible to such a nucleophilic attack.
While direct synthesis of pyrroles from this compound is less common, related vinylidenecyclopropanes bearing a sulfonyl group have been shown to undergo intramolecular cascade reactions to form substituted pyrroles. This suggests that with appropriate functionalization, this compound derivatives could serve as precursors for pyrrole (B145914) synthesis.
The construction of furan (B31954) and dihydrofuran rings can be accomplished using activated cyclopropanes. rsc.org The reaction of donor-acceptor cyclopropanes with oxygen nucleophiles is a potential route to substituted dihydrofurans. The mechanism would be analogous to the formation of pyrrolidines, involving a ring-opening and subsequent cyclization sequence.
The synthesis of furans from cyclopropane precursors has also been reported. For instance, the rearrangement of vinylcyclopropanes can be influenced by the substituents, and in some cases, can lead to five-membered oxygen heterocycles.
Pyrazoles and triazoles are typically synthesized through the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. The vinyl group in this compound, being electron-deficient due to the adjacent sulfonyl group, is an excellent dipolarophile for such reactions.
The reaction of this compound with diazo compounds would be expected to yield pyrazoline derivatives, which can then be oxidized to pyrazoles. Similarly, the reaction with azides would lead to the formation of triazoline intermediates, which can subsequently aromatize to triazoles. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known "click" reaction for triazole synthesis, and analogous cycloadditions with activated alkenes are also known. mdpi.com
The following table outlines the potential synthesis of various heterocycles from this compound.
| Heterocycle | Reagent | Reaction Type | Key Intermediate |
| Pyrrolidine | Primary or Secondary Amine | Nucleophilic Ring-Opening/Cyclization | γ-Amino sulfone |
| Dihydrofuran | Alcohol/Water | Nucleophilic Ring-Opening/Cyclization | γ-Hydroxy sulfone |
| Pyrazole | Diazo Compound | [3+2] Cycloaddition | Pyrazoline |
| Triazole | Azide | [3+2] Cycloaddition | Triazoline |
Utility in Natural Product Synthesis and Analogue Development
The structural motifs present in this compound are found within a variety of biologically active natural products. organic-chemistry.org Consequently, it serves as a crucial intermediate in the total synthesis of these complex molecules and in the development of their synthetic analogues.
The phenylsulfonyl-substituted cyclopropane framework is a key structural element in the synthesis of intricate natural products. A notable example is its application in the total synthesis of Constanolactone E, a marine eicosanoid. In this synthesis, a chiral cyclopropane derivative bearing a phenylsulfonyl group serves as a pivotal C-1 to C-9 segment of the target molecule. clockss.org The synthesis strategy involves a one-pot process where the anion of allyl phenyl sulfone reacts with a chiral epoxy mesylate to construct the requisite cyclopropane ring with precise stereochemical control. clockss.org The phenylsulfonyl group not only facilitates the key cyclization step but also serves as a handle for subsequent transformations, including coupling with the second major fragment of the molecule. clockss.org
Key Steps in the Synthesis of the Constanolactone E C-1-9 Segment:
Nucleophilic Opening: An anion of allyl phenyl sulfone opens a chiral epoxide.
Intramolecular Cyclization: The resulting intermediate undergoes deprotonation and subsequent cyclization to form the chiral phenylsulfonyl-cyclopropane derivative.
Functional Group Manipulation: The vinyl and sulfonyl groups are then modified to complete the C-1-9 segment, ready for coupling. clockss.org
This synthetic route highlights how the reactivity conferred by the sulfonyl group can be strategically employed to build complex, stereochemically rich portions of natural products.
Access to enantiomerically pure compounds is critical in medicinal chemistry and natural product synthesis. This compound derivatives can be synthesized in an asymmetric fashion, providing valuable chiral building blocks for enantiopure target molecules. The primary methods for achieving this involve the use of chiral sulfur ylides or transition-metal catalysis.
Chiral sulfonium (B1226848) ylides, often derived from natural products like camphor, can react with α,β-unsaturated compounds to afford highly enantioenriched vinylcyclopropanes. nih.govblogspot.com These reactions often proceed with excellent diastereoselectivity and enantioselectivity, allowing for the selective synthesis of a desired stereoisomer. nih.govfigshare.com By choosing between endo- and exo-sulfur ylides, chemists can even access either enantiomer of the cyclopropane product. blogspot.com
More recently, chiral-at-metal rhodium(III) complexes have been shown to catalyze the asymmetric [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated compounds. nih.govorganic-chemistry.org This method produces optically pure 1,2,3-trisubstituted cyclopropanes in high yields and with excellent stereocontrol. organic-chemistry.org These catalytic approaches are highly valuable as they reduce the need for stoichiometric amounts of a chiral auxiliary. blogspot.com The resulting enantiopure vinylcyclopropanes, activated by the sulfonyl or a related group, are versatile intermediates for the synthesis of complex chiral targets, such as cyclopropane amino acids. blogspot.com
| Asymmetric Method | Chiral Source | Typical ee | Key Advantage |
| Chiral Sulfur Ylide | Camphor-derived sulfonium salt | >95% | High stereoselectivity, access to both enantiomers |
| Metal Catalysis | Chiral-at-metal Rh(III) complex | up to 99% | Catalytic, good functional group tolerance |
Development of Novel Synthetic Reagents and Catalysts
The inherent reactivity of the this compound scaffold allows for its transformation into other useful synthetic reagents. While the development of catalysts from this specific compound is not widely documented, its derivatization into novel reagents is an area of synthetic utility.
The sulfonyl group can be leveraged to create new carbon-carbon and carbon-heteroatom bonds. For instance, related bifunctional cyclopropanes containing a phenylsufide group can be oxidized to the corresponding sulfoxide (B87167). This sulfoxide can then undergo a sulfoxide-magnesium exchange to generate a cyclopropyl (B3062369) Grignard reagent. researchgate.net This transformation converts the cyclopropane from an electrophilic species into a potent nucleophile, which can then react with a wide array of electrophiles. researchgate.net A similar strategy could conceivably be applied to this compound derivatives to generate novel organometallic reagents.
Furthermore, related compounds like 1-(phenylsulfonyl)cyclopropanol serve as stable and highly reactive surrogates for cyclopropanone. enamine.net This reagent readily reacts with a variety of organometallic nucleophiles to generate tertiary cyclopropanols, demonstrating how a sulfonyl-activated cyclopropane can be a precursor to other valuable and reactive intermediates. enamine.net This application underscores the potential of using the this compound core to design and develop new reagents with unique synthetic capabilities.
Q & A
Q. What are the established synthetic routes for (vinylsulfonyl)cyclopropane, and how can reaction conditions be optimized for yield and purity?
Methodological approaches involve systematic variation of catalysts (e.g., transition metals), temperature gradients, and solvent polarity. For optimization, fractional factorial designs or response surface methodology (RSM) can identify critical parameters. Post-synthesis characterization via H/C NMR and GC-MS is essential to validate purity and structural fidelity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and confirm its structural integrity?
NMR analysis should focus on diagnostic signals, such as cyclopropane ring protons (δ 0.5–2.5 ppm) and sulfonyl group resonances (δ ~3.5–4.5 ppm). IR spectroscopy confirms sulfonyl S=O stretches (~1300–1150 cm), while high-resolution MS validates molecular mass. Cross-validation with X-ray crystallography is recommended for absolute confirmation .
Q. What safety considerations and handling protocols are critical when working with this compound in laboratory settings?
Due to potential reactivity and instability, use inert atmospheres (N/Ar) and cold storage (-20°C). Conduct stability tests under varying conditions (light, temperature) to assess decomposition risks. Personal protective equipment (PPE) and fume hoods are mandatory during synthesis .
Advanced Research Questions
Q. What computational approaches (e.g., DFT, molecular dynamics) are suitable for modeling the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can predict frontier molecular orbitals and reaction pathways. For force field parameterization, refine OPLS-AA parameters using quantum mechanics data to account for cyclopropane ring strain and sulfonyl group polarization .
Q. How can contradictory data in literature regarding the thermal stability of this compound be resolved through systematic experimental design?
Implement Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres. Compare results across multiple labs using standardized protocols. Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., trace impurities, moisture) .
Q. What are the challenges in predicting and verifying reaction pathways of this compound in [2+1] cycloaddition reactions, and how can kinetic isotope effects or isotopic labeling studies address these challenges?
Isotopic labeling (e.g., C or H) at the cyclopropane ring or vinyl position can track bond reorganization. Kinetic studies (Eyring plots) combined with DFT calculations elucidate transition states. Conflicting stereochemical outcomes require chiral HPLC or NOE NMR for resolution .
Q. How does the sulfonyl group's electronic effects influence the ring strain and reactivity of the cyclopropane moiety in this compound?
Hammett substituent constants (σ) quantify electron-withdrawing effects of the sulfonyl group. X-ray crystallography measures bond angles/distances to assess ring strain. Compare reactivity with non-sulfonyl analogs in ring-opening reactions (e.g., nucleophilic addition) .
Q. What strategies can be implemented to minimize side reactions (e.g., ring-opening or polymerization) during the synthesis or application of this compound in polymer chemistry?
Use radical inhibitors (e.g., TEMPO) during storage. For polymerization, optimize initiator concentrations and reaction temperatures via Arrhenius analysis. Monitor real-time kinetics using in-situ FTIR or Raman spectroscopy .
Methodological Frameworks
- Experimental Design : Align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigorous hypothesis testing .
- Data Analysis : Apply multivariate regression to disentangle variables affecting yield or stability. Use tools like PCA for spectral data interpretation .
- Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., commercial databases) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
